2-Bromo-6-trifluoromethylnaphthalene

Catalog No.
S2724905
CAS No.
853017-60-4
M.F
C11H6BrF3
M. Wt
275.068
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-trifluoromethylnaphthalene

CAS Number

853017-60-4

Product Name

2-Bromo-6-trifluoromethylnaphthalene

IUPAC Name

2-bromo-6-(trifluoromethyl)naphthalene

Molecular Formula

C11H6BrF3

Molecular Weight

275.068

InChI

InChI=1S/C11H6BrF3/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H

InChI Key

QAPILDOVQQYRIG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(F)(F)F

Solubility

not available

2-Bromo-6-trifluoromethylnaphthalene is an organic compound characterized by its molecular formula C11H6BrF3C_{11}H_6BrF_3. This compound is a derivative of naphthalene, featuring a bromine atom at the 2-position and a trifluoromethyl group at the 6-position. The presence of these substituents significantly influences its chemical properties, including its reactivity and solubility. Generally, 2-Bromo-6-trifluoromethylnaphthalene appears as a colorless to pale yellow liquid, with a boiling point that typically falls within the range common to halogenated aromatic compounds.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions. Common reagents for these reactions include sodium amide and potassium thiolate.
  • Coupling Reactions: This compound can undergo Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds. Palladium catalysts are often employed in these processes.
  • Reduction Reactions: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or through catalytic hydrogenation, yielding 6-trifluoromethyl-naphthalene as a major product.

These reactions are vital for synthesizing more complex molecules and exploring the compound's reactivity in organic synthesis.

Several methods exist for synthesizing 2-Bromo-6-trifluoromethylnaphthalene:

  • Bromination of Naphthalene Derivatives: A common approach involves the bromination of 6-trifluoromethylnaphthalene using bromine or N-bromosuccinimide in the presence of a catalyst. This method allows for selective substitution at the desired positions on the naphthalene ring.
  • Nucleophilic Substitution: Another method involves treating naphthalene derivatives with brominating agents under controlled conditions to achieve the desired substitution pattern.
  • Industrial Methods: In industrial settings, large-scale bromination processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography.

2-Bromo-6-trifluoromethylnaphthalene has several applications:

  • Intermediate in Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique reactivity.
  • Material Science: The compound may also find applications in material science, particularly in the development of fluorinated polymers and materials with specific electronic properties.

Several compounds share structural similarities with 2-Bromo-6-trifluoromethylnaphthalene. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1-Bromo-2-(trifluoromethyl)naphthaleneStructureDifferent substitution pattern; may exhibit distinct reactivity.
1-Bromo-3-(trifluoromethyl)naphthaleneStructureSimilar reactivity but different regioselectivity in reactions.
1-Bromo-4-(trifluoromethyl)naphthaleneStructureVaries in biological activity compared to the 2-bromo variant.

The uniqueness of 2-Bromo-6-trifluoromethylnaphthalene lies in the specific positioning of its substituents, which significantly influences its chemical properties and reactivity patterns compared to its isomers. This specificity can lead to different outcomes in synthetic pathways and biological interactions, making it a compound of interest in both research and application contexts.

XLogP3

4.7

Dates

Modify: 2023-07-22

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